(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has a carboxylic acid group (-COOH), a common functional group in organic chemistry. The presence of the dimethoxyphenyl group suggests that this compound might have interesting chemical properties, as methoxy groups can participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the dimethoxyphenyl group and the carboxylic acid group. However, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, the dimethoxyphenyl group, and the carboxylic acid group would all contribute to its overall structure.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The carboxylic acid group could participate in acid-base reactions, and the dimethoxyphenyl group could be involved in electrophilic aromatic substitution reactions, among others.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make it acidic, and the dimethoxyphenyl group could affect its solubility in various solvents.Scientific Research Applications
Antibacterial Agents
The compound (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid has been explored in the context of antibacterial research. A study by Bouzard et al. (1992) found that the introduction of a (3S)-3-amino-pyrrolidine structure greatly enhances both in vitro and in vivo antibacterial activities of certain derivatives (Bouzard et al., 1992).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds. For example, Zinchenko et al. (2009) utilized a derivative of this compound for the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines (Zinchenko et al., 2009).
Organic Chemistry Research
In organic chemistry, this compound has been studied for its potential in synthesizing new molecular structures. Srikrishna et al. (2010) revised the structural assignment of products obtained from a reaction involving a related compound, demonstrating the complexity and importance of accurate structural determination in organic synthesis (Srikrishna et al., 2010).
Chiral Discriminating Agents
Piwowarczyk et al. (2008) investigated enantiomers of a related compound for their potential as chiral discriminating agents. This research highlights the relevance of such compounds in stereoselective chemical processes (Piwowarczyk et al., 2008).
Safety And Hazards
Without specific data, it’s hard to provide detailed safety and hazard information for this compound. However, as with any chemical, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.
Future Directions
The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. These could range from medicinal chemistry if it has biological activity, to materials science if it has unique physical properties.
properties
IUPAC Name |
(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-11-4-3-9(12(6-11)20-2)7-15-8-10(14(17)18)5-13(15)16/h3-4,6,10H,5,7-8H2,1-2H3,(H,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFGRQLUQFPWPR-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)CN2C[C@H](CC2=O)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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